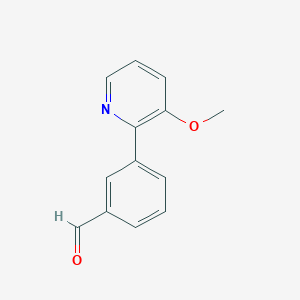

3-(3-Methoxypyridin-2-yl)benzaldehyde

Description

Significance of Substituted Aromatic Aldehydes in Modern Synthetic Design

Substituted aromatic aldehydes are a pivotal class of organic compounds that serve as fundamental building blocks in a myriad of synthetic transformations. acs.org Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations. nih.govresearchgate.net These reactions allow for the construction of complex molecular architectures from relatively simple precursors. For instance, substituted aromatic aldehydes are key starting materials in the synthesis of chalcones, Schiff bases, and various heterocyclic systems. acs.org The nature and position of the substituents on the aromatic ring can profoundly influence the reactivity of the aldehyde group and the properties of the resulting products, making these compounds highly versatile tools for synthetic chemists. rsc.org The strategic use of substituted aromatic aldehydes is integral to the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The Pyridine (B92270) Moiety as a Versatile Pharmacophore and Building Block in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. acs.orgnih.govjst.go.jp Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable pharmacophore in drug design. acs.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets. acs.org Furthermore, the pyridine scaffold is a versatile building block in heterocyclic chemistry, offering multiple sites for functionalization. Its derivatives are found in numerous natural products, including alkaloids and vitamins, and are key components in many commercially available drugs. nih.govacs.org The ability to easily modify the pyridine ring through various chemical reactions makes it an attractive scaffold for the development of new compounds with tailored properties. nih.govrsc.org

Contextualization of the 3-(3-Methoxypyridin-2-yl)benzaldehyde Scaffold within Contemporary Organic Synthesis and Chemical Research

The compound this compound is a biaryl system, where a substituted pyridine ring is directly connected to a substituted benzene (B151609) ring. This structural arrangement is of significant interest in contemporary organic synthesis and medicinal chemistry due to the diverse applications of biaryl compounds. researchgate.net The synthesis of such scaffolds often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings. nih.govnih.govyoutube.com

Plausible Synthetic Routes:

A likely synthetic pathway to this compound would involve a Suzuki-Miyaura cross-coupling reaction. This could be achieved by reacting a boronic acid or boronate ester derivative of one of the aromatic rings with a halide derivative of the other, in the presence of a palladium catalyst and a base. nih.govyoutube.com Two potential retrosynthetic disconnections are possible:

Route A: Coupling of 3-formylphenylboronic acid with 2-halo-3-methoxypyridine.

Route B: Coupling of (3-methoxypyridin-2-yl)boronic acid with 3-halobenzaldehyde.

The choice of route would depend on the availability and stability of the starting materials. The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups, making it well-suited for the synthesis of complex molecules like the target compound. nih.gov

Expected Spectroscopic Characteristics:

¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the aldehyde proton (-CHO) in the downfield region (around δ 9-10 ppm). Aromatic protons on both the pyridine and benzene rings would appear in the region of δ 7-9 ppm. The methoxy (B1213986) group (-OCH₃) protons would give a singlet at approximately δ 3.8-4.0 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at around δ 190 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, and the methoxy carbon would appear around δ 55-60 ppm. researchgate.net

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group at approximately 1700 cm⁻¹. Bands corresponding to C-H and C=C stretching of the aromatic rings would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂), which is 213.23 g/mol .

The following table summarizes the key structural and property information for the compound of interest.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | Not available |

Overview of Research Gaps and Future Directions for Pyridyl-Benzaldehyde Systems

The field of pyridyl-benzaldehyde systems, while promising, still presents several areas for further investigation. A significant research gap is the limited availability of a diverse range of substituted pyridyl-benzaldehydes. The development of novel and efficient synthetic methodologies to access a wider array of these compounds with various substitution patterns is crucial for exploring their full potential. rsc.org

Future research in this area could focus on several key directions:

Exploration of Novel Synthetic Methodologies: While Suzuki coupling is a robust method, the development of alternative synthetic strategies, such as C-H activation/arylation reactions, could provide more direct and atom-economical routes to these scaffolds. acs.orgacs.org

Investigation of Biological Activity: A systematic evaluation of the biological properties of a library of pyridyl-benzaldehyde derivatives could lead to the discovery of new therapeutic agents. The structural features of these compounds make them interesting candidates for screening in various disease areas.

Applications in Materials Science: The unique electronic and photophysical properties that can arise from the conjugation of pyridine and benzaldehyde (B42025) rings suggest potential applications in the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) or as sensors.

Catalysis: The pyridine nitrogen atom can act as a ligand for metal centers, suggesting that pyridyl-benzaldehyde derivatives could be explored as ligands in catalysis.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-3-7-14-13(12)11-5-2-4-10(8-11)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFZAPXVBMAJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698786 | |

| Record name | 3-(3-Methoxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868992-04-5 | |

| Record name | 3-(3-Methoxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 3 Methoxypyridin 2 Yl Benzaldehyde

Reactivity of the Pyridine (B92270) and Methoxy (B1213986) Moieties

The pyridine ring and its methoxy substituent possess their own distinct chemical reactivity, which can be exploited for further functionalization.

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. quimicaorganica.orgquimicaorganica.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. quimicaorganica.org In the case of 3-methoxypyridine (B1141550) derivatives, direct nucleophilic displacement of the 3-methoxy group by amines has been reported, offering a route to 3-aminopyridines. ntu.edu.sg Additionally, Lewis acids can be used to mediate nucleophilic additions; for example, B₃H₇ has been shown to facilitate the addition of Grignard reagents to the 4-position of electron-deficient pyridines. rsc.orgrsc.org A specialized strategy for halogenation at the 3-position involves a ring-opening to a "Zincke imine" intermediate, followed by electrophilic halogenation and subsequent ring-closing. nih.gov

The methoxy group is a robust ether linkage but can be cleaved under specific conditions to reveal a hydroxyl group, a process known as demethylation. wikipedia.org This transformation is valuable as it converts the molecule into the corresponding pyridinol or pyridone tautomer, 2-(3-formylphenyl)pyridin-3-ol, opening up new avenues for functionalization.

Several reagents are effective for the demethylation of aryl methyl ethers, including methoxypyridines:

Boron Tribromide (BBr₃): This strong Lewis acid is a classic and highly effective reagent for cleaving aryl ethers, typically at or below room temperature. wikipedia.org

L-selectride: This bulky reducing agent has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyaryl groups, such as anisole (B1667542). thieme-connect.comelsevierpure.com

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates, can cleave methyl ethers. Reagents like 3-mercaptopropionic acid in the presence of a base have been developed for this purpose. google.com

The initial step in acid-mediated demethylation involves O-functionalization through the formation of a Lewis acid-base adduct between the ether oxygen and the reagent (e.g., BBr₃). wikipedia.org

Table 3: Selected Reagents for Demethylation of the Methoxy Group

| Reagent Class | Specific Reagent | Typical Conditions |

| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane, 0°C to rt |

| Hydride Reagent | L-selectride | THF, reflux |

| Nucleophilic Thiol | 3-Mercaptopropionic Acid / Base | Polar aprotic solvent, heat |

Influence of the Pyridine Nitrogen on Overall Molecular Reactivity and Coordination Properties

The nitrogen atom within the pyridine ring is a cornerstone of the molecule's reactivity profile and its potential applications in coordination chemistry. Its lone pair of electrons and its electronegativity exert a significant influence on the electron distribution across the entire molecule.

The pyridine nitrogen, being more electronegative than the carbon atoms, imparts a degree of electron deficiency to the pyridine ring. This effect, however, is modulated by the presence of the electron-donating methoxy group at the 3-position. The methoxy group, through resonance, can donate electron density to the ring, partially offsetting the inductive withdrawal of the nitrogen atom. This electronic balance influences the reactivity of the pyridine ring towards electrophilic substitution, which would likely occur at positions not deactivated by the nitrogen.

The coordination of a metal to the pyridine nitrogen can also have a profound impact on the reactivity of the rest of the molecule. For instance, metal coordination can enhance the electrophilicity of the pyridine ring, potentially altering the regioselectivity of substitution reactions. It can also influence the reactivity of the aldehyde group by altering the electronic landscape of the entire system.

| Property | Influence of Pyridine Nitrogen | Potential Impact |

| Electronic Nature | Inductive electron withdrawal, partially offset by the methoxy group's donation. | Modulates the aromaticity and reactivity of the pyridine ring towards substitution. |

| Basicity | The lone pair on the nitrogen atom provides a site for protonation. | Allows for the formation of pyridinium (B92312) salts, altering solubility and reactivity. |

| Coordinating Ability | Acts as a monodentate or potentially bidentate ligand (with the aldehyde oxygen). | Enables the formation of coordination complexes with various metal ions. |

| Reactivity Modulation | Coordination to a metal can alter the electron density of the entire molecule. | Can activate or deactivate other parts of the molecule towards specific reactions. |

Formation of Complex Molecular Architectures and Scaffold Diversification

The unique structural arrangement of 3-(3-Methoxypyridin-2-yl)benzaldehyde makes it a valuable building block for the synthesis of more elaborate and functionally diverse molecules. The presence of reactive handles on both aromatic rings allows for a variety of transformations to create fused heterocyclic systems and polysubstituted derivatives.

Heterocycle Annulation and Fusion Reactions Incorporating the Core Structure

The construction of fused heterocyclic systems is a powerful strategy for generating novel molecular scaffolds with potential applications in medicinal chemistry and materials science. rsc.org The structure of this compound is well-suited for a range of annulation reactions, where a new ring is formed by connecting two reactive sites.

One potential pathway involves reactions that utilize the aldehyde functionality. For example, a three-component reaction with an amine and a compound containing an active methylene (B1212753) group could lead to the formation of a new heterocyclic ring fused to the benzene (B151609) ring. youtube.com The specific nature of the reactants would determine the type of heterocycle formed.

Another approach would be to leverage the reactivity of the pyridine ring. Intramolecular cyclization reactions could be designed where a substituent, introduced at a suitable position on the benzaldehyde (B42025) ring, reacts with the pyridine ring or a group attached to it. For instance, a nucleophilic group on the benzene ring could attack an activated position on the pyridine ring, leading to a fused system.

Furthermore, modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce functionalities that can then participate in cyclization reactions. rsc.orgnih.gov For example, a strategically placed leaving group on one ring and a nucleophilic partner on the other could be coupled to form a new bond, which is then followed by a cyclization step to generate the fused heterocycle.

| Annulation Strategy | Key Reactive Site | Potential Fused Heterocycles |

| Condensation Reactions | Aldehyde group | Dihydropyridines, Pyrimidines |

| Intramolecular Cyclization | Activated positions on either ring | Pyrido-fused quinolines, Diazepines |

| Transition-Metal Catalysis | Introduction of reactive groups | Diverse polycyclic aromatic systems |

Synthesis of Polysubstituted Derivatives for Advanced Applications

The core structure of this compound can be further elaborated through the introduction of additional substituents on either the pyridine or the benzene ring. This allows for the fine-tuning of the molecule's properties for specific applications.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, oxime, or hydrazone. Each of these new functional groups can then be used for further derivatization. For example, the carboxylic acid could be converted to an amide or an ester, while the alcohol could be used in etherification or esterification reactions.

The aromatic rings themselves are also amenable to further substitution. Electrophilic aromatic substitution on the benzene ring would likely be directed by the existing substituents. The pyridine ring can also undergo substitution, although the regioselectivity will be influenced by the activating methoxy group and the deactivating effect of the nitrogen atom.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, offer a powerful and versatile means of introducing a wide range of substituents onto both aromatic rings. rsc.orgnih.gov By converting one of the ring positions into a halide or a boronic acid derivative, a diverse array of aryl, heteroaryl, or alkyl groups can be appended to the core structure, leading to a vast library of polysubstituted derivatives.

| Derivatization Approach | Target Site | Examples of Derivatives |

| Aldehyde Modification | Aldehyde group | Carboxylic acid, Alcohol, Imine, Oxime, Hydrazone |

| Electrophilic Substitution | Benzene and Pyridine rings | Halogenated, Nitrated, or Sulfonated derivatives |

| Cross-Coupling Reactions | Activated ring positions | Arylated, Alkenylated, or Alkylated derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Analysis for Structural Confirmation and Proton Connectivity

Proton NMR (¹H NMR) spectroscopy would be the initial and one of the most critical steps in confirming the identity and structure of 3-(3-Methoxypyridin-2-yl)benzaldehyde. This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

Aldehydic Proton (-CHO): A distinct singlet would be expected in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (Benzene Ring): The protons on the benzaldehyde (B42025) ring would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern of multiplets would be anticipated.

Aromatic Protons (Pyridine Ring): The protons on the methoxypyridine ring would also resonate in the aromatic region, likely between δ 7.0-8.5 ppm. Their specific chemical shifts and coupling patterns would be influenced by the positions of the methoxy (B1213986) group and the benzaldehyde substituent.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected in the upfield region, typically around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

The coupling constants (J-values) between adjacent protons would be crucial for establishing the connectivity within the benzene (B151609) and pyridine (B92270) rings.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon would be the most downfield signal, expected to appear between δ 190-200 ppm.

Aromatic Carbons: The carbon atoms of both the benzene and pyridine rings would generate a series of signals in the δ 110-160 ppm range. The carbon attached to the methoxy group would be shifted downfield due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear at a characteristic upfield position, typically between δ 50-60 ppm.

DEPT Spectroscopy: DEPT-90 and DEPT-135 experiments would be employed to differentiate between CH, CH₂, and CH₃ groups.

DEPT-90: Would only show signals for CH carbons (methine).

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (including the carbonyl carbon and substituted aromatic carbons) would be absent in both DEPT spectra.

This analysis would allow for the definitive assignment of each carbon atom within the molecular structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled (typically on adjacent carbons). This would be instrumental in tracing the proton connectivity within the benzaldehyde and methoxypyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the connectivity between different fragments of the molecule, such as linking the aldehyde proton to the benzene ring carbons, the methoxy protons to the pyridine ring carbon, and, crucially, establishing the connection between the benzene and pyridine rings.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.

Expected FT-IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aldehyde) | 2900-2800 and 2800-2700 |

| C=O stretching (aldehyde) | 1715-1695 |

| C=C stretching (aromatic) | 1600-1450 |

| C-O stretching (aryl ether) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) |

The presence of a strong absorption band around 1700 cm⁻¹ would be a clear indicator of the aldehyde carbonyl group. The characteristic C-H stretches of the aldehyde group and the various aromatic C-H and C=C vibrations would further confirm the structure.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

While FT-IR is excellent for observing polar functional groups like carbonyls, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring systems. Symmetrical ring breathing modes of the benzene and pyridine rings, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic rings would also be prominent. The aldehydic C=O stretch would also be observable, though typically weaker than in the IR spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data, including precise molecular formula determination or fragmentation analysis, is available for this compound in the reviewed sources. This type of analysis would be crucial for unequivocally confirming the elemental composition and for proposing fragmentation pathways that could elucidate the molecule's structure.

Computational Chemistry and Theoretical Investigations of 3 3 Methoxypyridin 2 Yl Benzaldehyde

Reactivity Descriptors and Mechanistic Insights

Computational Studies on Reaction Mechanisms and Transition States of Derivatives

While specific computational studies on the reaction mechanisms of 3-(3-Methoxypyridin-2-yl)benzaldehyde derivatives are not extensively documented in publicly available literature, the principles can be inferred from computational analyses of related heterocyclic and aromatic aldehyde systems. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the detailed mapping of potential energy surfaces for proposed reaction pathways. scirp.org

For derivatives of this compound, key reactions of interest would likely involve the aldehyde functionality and potential modifications to the pyridine (B92270) or benzene (B151609) rings. For instance, in reactions such as aldol (B89426) condensations, Knoevenagel condensations, or Schiff base formations, DFT calculations can be employed to:

Identify Transition States: By locating the transition state structures, chemists can calculate the activation energy of a reaction, which is a critical determinant of the reaction rate. For example, in the reaction of a substituted benzaldehyde (B42025) with an amine to form a Schiff base, the transition state for the initial nucleophilic attack and the subsequent dehydration step can be modeled.

Elucidate Reaction Pathways: Computational studies can compare the energy profiles of different possible reaction mechanisms (e.g., concerted vs. stepwise) to determine the most likely pathway. For pyridyl-benzaldehyde derivatives, this could involve assessing the influence of the methoxy (B1213986) group and the pyridine nitrogen on the reactivity of the aldehyde.

Analyze Substituent Effects: Theoretical calculations can systematically probe how different substituents on either the pyridine or benzaldehyde ring would alter the electronic properties and, consequently, the reaction barriers and thermodynamics. For instance, the electron-donating nature of the methoxy group and the electron-withdrawing character of the pyridine nitrogen can be computationally evaluated to predict their impact on the electrophilicity of the aldehyde carbon.

A hypothetical study on a derivative of this compound might involve its reaction with a nucleophile. The computational workflow would typically involve geometry optimization of reactants, products, and all intermediates and transition states. The calculated energies would then be used to construct a reaction coordinate diagram, providing a visual representation of the energy changes throughout the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with biological targets or other molecules. Computational methods provide a powerful lens for exploring these aspects.

Conformational analysis is typically performed by systematically rotating the dihedral angle between the two aromatic rings and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify the low-energy conformations (energy minima) and the rotational energy barriers between them. For biaryl systems like this, non-planar (twisted) conformations are often preferred to minimize steric hindrance between the ortho hydrogens on the respective rings. wiley.com

The methoxy group on the pyridine ring also has rotational freedom, adding another dimension to the conformational landscape. Computational studies on related methoxy-substituted aromatic compounds have shown that the orientation of the methoxy group can influence the electronic properties and intermolecular interactions of the molecule.

A representative, albeit hypothetical, conformational energy profile for a pyridyl-benzaldehyde scaffold is shown below. This table illustrates how computational chemistry can quantify the relative stabilities of different conformers.

| Dihedral Angle (Py-Ph) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | +5.2 | Eclipsed (High Energy) |

| 30° | +2.1 | Twisted |

| 60° | 0.0 | Skewed (Energy Minimum) |

| 90° | +1.5 | Perpendicular |

| 180° | +4.8 | Eclipsed (High Energy) |

| This is an illustrative data table based on general principles of biaryl conformational analysis. |

While conformational analysis provides a static picture of the low-energy states, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: MD simulations can show how the molecule transitions between different low-energy conformations in solution at a given temperature. This provides a more realistic picture of the molecule's conformational ensemble than static calculations alone.

Investigate Solvent Effects: The surrounding solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly include solvent molecules (e.g., water), allowing for the study of solute-solvent interactions such as hydrogen bonding and their effect on the molecule's structure and dynamics. The stability of a particular conformation can be influenced by how well it is solvated.

Simulate Binding to a Target: If the molecule is being studied as a potential drug candidate, MD simulations can be used to model its binding to a protein target. These simulations can reveal the key intermolecular interactions responsible for binding, the stability of the protein-ligand complex, and the role of water molecules in the binding site. nih.gov

Rational Design Principles Derived from Computational Studies for Pyridyl-Benzaldehyde Scaffolds

Computational studies on pyridyl-benzaldehyde and related scaffolds have provided several guiding principles for the rational design of new molecules with desired properties, particularly in the context of medicinal chemistry. wiley.comresearchgate.netresearchgate.netnih.govnih.govsysrevpharm.orgexlibrisgroup.com

Structure-Activity Relationships (SAR): By computationally modeling a series of related compounds and correlating their calculated properties with experimentally determined biological activity, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For pyridyl-benzaldehydes, QSAR studies could explore how variations in substituents on both rings affect binding affinity to a particular enzyme or receptor. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. Computational methods can be used to generate pharmacophore models based on a set of active compounds. These models serve as templates for designing new molecules that possess the required features in the correct spatial arrangement.

Scaffold Hopping and Bioisosteric Replacement: Computational analysis can suggest ways to replace the pyridyl-benzaldehyde core with other chemical scaffolds that maintain the essential pharmacophoric features but may have improved properties such as better solubility, metabolic stability, or synthetic accessibility. Similarly, computational methods can guide the bioisosteric replacement of functional groups to fine-tune the molecule's properties.

Optimizing Drug-like Properties: Computational tools can predict various physicochemical properties relevant to a molecule's potential as a drug, such as lipophilicity (logP), solubility, and membrane permeability. These predictions can guide the design of derivatives of this compound with an improved profile of absorption, distribution, metabolism, and excretion (ADME).

The integration of these computational approaches allows for a more efficient and targeted exploration of the chemical space around the pyridyl-benzaldehyde scaffold, accelerating the discovery and optimization of new functional molecules.

Applications and Advanced Materials Science Integration of 3 3 Methoxypyridin 2 Yl Benzaldehyde Derivatives

Role as a Precursor in Complex Organic Synthesis

The structure of 3-(3-Methoxypyridin-2-yl)benzaldehyde, featuring a reactive aldehyde group and a nitrogen-containing heterocyclic ring, theoretically positions it as a valuable precursor in the synthesis of more complex molecules. The aldehyde can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the pyridine (B92270) moiety can act as a ligand for metal catalysts or be incorporated for its electronic and steric properties.

A plausible synthetic route to obtain the parent compound involves a Suzuki coupling reaction between 2-bromo-3-methoxypyridine (B21398) and 3-formylphenylboronic acid. chegg.com This method is a standard and versatile approach for creating carbon-carbon bonds between aromatic rings.

Building Block for Ligand Design in Organometallic Catalysis

The pyridine nitrogen and the methoxy (B1213986) group's oxygen atom in this compound could potentially act as a bidentate ligand system for coordinating with metal centers. The aldehyde group offers a handle for further functionalization, allowing for the creation of more complex ligand architectures. However, no specific examples of its use in the design of ligands for organometallic catalysis have been documented in the available literature. Research in this area often focuses on related structures, such as those derived from other substituted pyridines and benzaldehydes, which are used to create catalysts for various organic transformations.

Intermediate in the Synthesis of Diverse Functional Organic Molecules

The aldehyde functionality is a versatile functional group that can be transformed into a wide array of other functionalities, making benzaldehyde (B42025) derivatives key intermediates in organic synthesis. For instance, aldehydes can undergo oxidation to carboxylic acids, reduction to alcohols, and can participate in olefination and condensation reactions. The pyridine component can influence the biological activity of the final molecule. While the synthesis of bioactive molecules from various pyridine and benzaldehyde precursors is a broad field of study, specific pathways originating from this compound are not detailed in current research.

Development of Covalent Organic Frameworks (COFs) and Related Polymeric Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The aldehyde group is a common functional group used in the synthesis of COFs, typically through condensation reactions with amines to form imine linkages.

Condensation Polymerization Strategies Employing Aldehyde Moieties

The formation of COFs often relies on reversible condensation reactions that allow for the self-healing and crystallization of the framework. The reaction between aldehydes and amines to form imine-based COFs is a well-established strategy due to the chemical stability of the resulting imine linkage compared to other linkages like boroxines. In principle, this compound could serve as a monomer in such a polymerization, reacting with a multivalent amine to form a polymeric network. However, there are no specific reports of its use in the synthesis of COFs.

Integration into Extended Molecular Architectures for Tunable Properties

The properties of COFs, such as pore size, surface area, and electronic characteristics, can be tuned by carefully selecting the building blocks. The incorporation of a pyridine unit, such as the one in this compound, into a COF structure could imbue the material with specific properties, for instance, by providing basic sites that could be useful for catalysis or for the adsorption of specific molecules. The methoxy group could also influence the electronic properties of the resulting framework. Despite these possibilities, the integration of this specific aldehyde into extended molecular architectures like COFs has not been documented.

Investigation in the Design of Responsive Materials and Chemical Sensors

Responsive materials, or "smart" materials, change their properties in response to external stimuli. rsc.org The aldehyde and pyridine functionalities are both candidates for integration into such materials. For instance, coordination polymers containing benzaldehyde have been investigated as luminescent sensors. researchgate.net The pyridine nitrogen could interact with analytes, leading to a detectable change in the material's properties. While the general field of COFs and other polymers for chemical sensing is active, rsc.org there is no specific research available on the use of this compound in the design of responsive materials or chemical sensors.

Computational Design and Development of Specialized Functional Molecules (e.g., Eco-friendly Corrosion Inhibitors)

The proactive design of specialized functional molecules, particularly in the realm of eco-friendly corrosion inhibitors, has been significantly advanced through the use of computational chemistry. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in predicting the efficacy of organic compounds as corrosion inhibitors before their actual synthesis. This in-silico approach allows for the strategic modification of molecular structures to enhance their protective properties, offering a cost-effective and environmentally benign alternative to traditional trial-and-error experimental methods. The focus of these computational studies is often on elucidating the relationship between the molecular structure of a potential inhibitor and its mechanism of action at the metal-corrosive interface.

Recent computational research has highlighted the potential of pyridyl-benzaldehyde derivatives as effective and eco-friendly corrosion inhibitors. A notable study employed DFT with the B3LYP/6-31G(d) level of theory to systematically evaluate a series of these derivatives. The research underscored the critical role that structural modifications, such as the placement of the nitrogen atom within the pyridine ring and the introduction of methoxy substituents on the benzaldehyde ring, play in determining the electronic properties and, consequently, the corrosion inhibition potential of these molecules. cemrj.com

Detailed Research Findings

The investigation into pyridyl-benzaldehyde derivatives revealed that their effectiveness as corrosion inhibitors is intrinsically linked to their electronic and structural characteristics. Quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment (μ), and various global reactivity descriptors, are instrumental in predicting their performance.

A high E_HOMO value is indicative of a molecule's propensity to donate electrons to the vacant d-orbitals of a metal, a key step in the formation of a protective film. Conversely, a low E_LUMO value suggests a greater ability to accept electrons from the metal surface. Therefore, a small energy gap (ΔE = E_LUMO - E_HOMO) is a desirable trait for an effective corrosion inhibitor, as it facilitates both donation and back-donation of electrons, strengthening the adsorption of the inhibitor on the metal surface. eurjchem.com

The study on pyridyl-benzaldehyde derivatives identified that molecules with specific structural arrangements exhibited superior potential for corrosion inhibition. For instance, certain derivatives demonstrated high E_HOMO values, ranging from -5.18 to -5.06 eV, and low E_LUMO energies, from -1.62 to -1.36 eV. cemrj.com These favorable electronic properties suggest a strong tendency for these molecules to adsorb onto metal surfaces and form a robust protective layer.

The dipole moment (μ) is another crucial parameter, as a higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions. The most promising pyridyl-benzaldehyde derivatives in the computational study were found to possess high dipole moments, in the range of 5.08 to 5.80 Debye, which is believed to contribute to their enhanced adsorption and, therefore, higher inhibition efficiency. cemrj.com

The analysis of Fukui functions, which identify the local reactivity sites within a molecule, pointed to the nitrogen and oxygen atoms as the primary active centers for donor-acceptor interactions with the metal surface. cemrj.com This finding is consistent with the understanding that heteroatoms with lone pairs of electrons play a crucial role in the adsorption process of organic corrosion inhibitors.

The table below summarizes the key quantum chemical parameters for the most promising computationally designed pyridyl-benzaldehyde derivatives, illustrating the structure-property relationships that govern their predicted corrosion inhibition efficiency.

| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| Molecule 9 | -5.18 | -1.62 | 3.56 | 5.08 |

| Molecule 10 | -5.06 | -1.36 | 3.70 | 5.80 |

| Molecule 11 | -5.12 | -1.55 | 3.57 | 5.50 |

| Data derived from a computational study on pyridyl-benzaldehyde derivatives. cemrj.com |

These computational findings provide a robust framework for the rational design of novel, high-performance, and eco-friendly corrosion inhibitors based on the this compound scaffold. By strategically modifying the positions of heteroatoms and the nature of substituents, it is possible to fine-tune the electronic properties of these molecules to maximize their protective capabilities. This predictive power of computational chemistry accelerates the development of advanced materials for corrosion protection, reducing the reliance on hazardous and less effective traditional inhibitors.

Q & A

Advanced Research Question

- GC-MS : Monitor for benzaldehyde (base peak m/z 106) and methoxy-substituted byproducts .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate oxidation products (e.g., carboxylic acids).

- EPR spectroscopy : Detect radical intermediates if Fenton-like catalysts (e.g., Ce-MOFs) are employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.